molecular formula C26H30 B14652175 1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] CAS No. 40098-05-3

1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]

Cat. No.: B14652175
CAS No.: 40098-05-3
M. Wt: 342.5 g/mol
InChI Key: RETIHLYLPIHREY-UHFFFAOYSA-N
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Description

1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] is an organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core flanked by two isopropylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] typically involves the reaction of α,α’-dibromo-o-xylene with isopropylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The mixture is heated to reflux, and the product is isolated through crystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or nitro groups are introduced into the benzene rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism by which 1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Known for its structural similarity but differs in the substituents on the benzene rings.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Another structurally related compound with methyl groups instead of isopropyl groups.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ether linkages instead of methylene bridges.

Uniqueness

1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] is unique due to its specific arrangement of isopropylbenzene groups and the phenylenebis(methylene) core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

40098-05-3

Molecular Formula

C26H30

Molecular Weight

342.5 g/mol

IUPAC Name

1,2-bis[(4-propan-2-ylphenyl)methyl]benzene

InChI

InChI=1S/C26H30/c1-19(2)23-13-9-21(10-14-23)17-25-7-5-6-8-26(25)18-22-11-15-24(16-12-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3

InChI Key

RETIHLYLPIHREY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CC=CC=C2CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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